6,8-dibromoquinazolin-4(3H)-one
Overview
Description
6,8-Dibromoquinazolin-4(3H)-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound has been extensively studied due to its potential in the development of antimicrobial agents. It is characterized by the presence of two bromine atoms at the 6 and 8 positions of the quinazolinone ring system, which is a fused structure combining a benzene ring with a pyrimidine ring .
Synthesis Analysis
The synthesis of 6,8-dibromoquinazolin-4(3H)-one derivatives involves several steps, including cyclization, condensation, and substitution reactions. For instance, the compound has been synthesized by the reaction of methyl 3,5-dibromoanthranilate with acetic anhydride, followed by the replacement of oxygen with nitrogen of hydrazine . Another method involves the use of gem-dibromomethylarenes as an aldehyde equivalent for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones . These methods highlight the versatility of 6,8-dibromoquinazolin-4(3H)-one as a building block for further chemical modifications .
Molecular Structure Analysis
The molecular structure of 6,8-dibromoquinazolin-4(3H)-one and its derivatives has been confirmed using various spectroscopic techniques such as IR, (1)H NMR, (13)C NMR, Mass spectral, and Elemental analysis. These techniques provide detailed information about the chemical environment of the atoms within the molecule, the presence of functional groups, and the overall molecular architecture .
Chemical Reactions Analysis
6,8-Dibromoquinazolin-4(3H)-one undergoes various chemical reactions, including condensation with aromatic aldehydes to form Schiff bases, reactions with nitrogen nucleophiles to afford quinazolinones and benzamide derivatives, and acylation and alkylation reactions to produce a variety of substituted compounds . These reactions demonstrate the reactivity of the compound and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,8-dibromoquinazolin-4(3H)-one derivatives are influenced by the presence of the bromine atoms and the substituents attached to the quinazolinone core. These properties are crucial for the biological activity of the compounds. For example, Schiff bases of 6,8-dibromoquinazolin-4(3H)-one have shown significant antimicrobial activity, with some compounds exhibiting more anti-fungal than anti-bacterial activity . The metal complexes of 6,8-dibromoquinazolin-4(3H)-one have also demonstrated considerable antimicrobial properties against a range of microorganisms . The analgesic activity of some derivatives has been evaluated as well, indicating the potential therapeutic applications of these compounds .
Scientific Research Applications
Antimicrobial Applications
Antimicrobial Agent Synthesis : Analogues of 6,8-dibromoquinazolin-4(3H)-ones have been synthesized and shown effective as antimicrobial agents, including both antibacterial and antifungal properties. These compounds exhibit potential in combating microbial infections (Barat, 2017).
Antibacterial and Antifungal Activities : Several studies have synthesized different derivatives of 6,8-dibromoquinazolin-4(3H)-one, demonstrating significant antibacterial and antifungal activities. This includes pyrazolyl-quinazolin-4(3H)-ones and Schiff bases, showing efficacy against various bacterial and fungal strains (Patel, Patel, & Barat, 2010); (Panneerselvam, Rather, Reddy, & Kumar, 2009).
Photophysical Properties
- Photophysical Property Studies : The photophysical properties of polysubstituted quinazolines, derived from 6,8-dibromoquinazolin-4(3H)-one, have been studied, indicating potential applications in materials science and photophysical research (Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014).
Antiviral Research
- Antiviral Activities : Novel derivatives of 6,8-dibromoquinazolin-4(3H)-one have been synthesized and evaluated for their antiviral properties against various respiratory and biodefense viruses. These compounds have shown effectiveness in inhibiting virus replication (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anticancer Research
- Anticancer Agent Synthesis : Research has focused on synthesizing various derivatives of 6,8-dibromoquinazolin-4(3H)-one with potential applications as anticancer agents. These derivatives have been explored for their efficacy in treating different types of cancers, highlighting the versatility of this compound in oncological research (Sirisoma et al., 2009).
Anticonvulsant Activity
- Anticonvulsant Activity : Schiff bases of 6,8-dibromoquinazolin-4(3H)-one have been synthesized and evaluated for anticonvulsant activity, demonstrating potential in the development of new anticonvulsant drugs (Paneersalvam, Raj, Ishar, Singh, & Sharma, 2010).
Analgesic Activity
- Analgesic Activity : Some derivatives of 6,8-dibromoquinazolin-4(3H)-one have been synthesized and shown to possess analgesic activity. This indicates the potential of these compounds in pain management (Saad, Osman, & Moustafa, 2011).
Antifungal Activity
- Antifungal Activity : Novel quinazolin-4(3H)-one derivatives, including those based on 6,8-dibromoquinazolin-4(3H)-one, have been developed with promising antifungal activities. These findings open new avenues for the development of antifungal agents (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).
Future Directions
properties
IUPAC Name |
6,8-dibromo-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUXMFPULVMCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369441 | |
Record name | 6,8-dibromoquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromoquinazolin-4(3H)-one | |
CAS RN |
17518-85-3 | |
Record name | 6,8-dibromoquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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